molecular formula C15H31NO2 B147024 Tradecamide CAS No. 132787-19-0

Tradecamide

Cat. No.: B147024
CAS No.: 132787-19-0
M. Wt: 257.41 g/mol
InChI Key: YWPSCECSGOKQRM-UHFFFAOYSA-N
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Description

TRADECAMIDE, also known as 13-Hydroxy-N,N-dimethyltridecanamide, is an organic compound with the molecular formula C15H31NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .

Properties

CAS No.

132787-19-0

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

13-hydroxy-N,N-dimethyltridecanamide

InChI

InChI=1S/C15H31NO2/c1-16(2)15(18)13-11-9-7-5-3-4-6-8-10-12-14-17/h17H,3-14H2,1-2H3

InChI Key

YWPSCECSGOKQRM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CCCCCCCCCCCCO

Canonical SMILES

CN(C)C(=O)CCCCCCCCCCCCO

Other CAS No.

132787-19-0

Synonyms

Tradecamide

Origin of Product

United States

Preparation Methods

Acid Chloride Route

Acid chlorides, such as 13-hydroxytetradecanoyl chloride, react with dimethylamine in anhydrous dichloromethane at −10°C to 25°C. The reaction proceeds via a two-step mechanism:

  • Acylation : The acid chloride undergoes nucleophilic attack by dimethylamine, forming a tetrahedral intermediate.

  • Deprotonation : A base (e.g., triethylamine) abstracts a proton, yielding this compound and hydrochloric acid as a byproduct.

Key Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran (THF)

  • Temperature : −10°C to 25°C (prevents side reactions like over-alkylation)

  • Molar Ratio : 1:1.2 (acid chloride to dimethylamine)

ParameterOptimal ValueImpact on Yield
Reaction Temperature0°CMaximizes 85%
Solvent PolarityLow (e.g., DCM)Reduces hydrolysis
Stirring Rate300 rpmEnsures homogeneity

This method achieves yields of 78–85% but requires rigorous exclusion of moisture to prevent hydrolysis of the acid chloride.

Nitrile Hydrolysis Pathway

An alternative route involves the hydrolysis of nitriles under controlled basic conditions. 13-Cyanotridecanol serves as the precursor, undergoing hydrolysis in the presence of hydrogen peroxide (H₂O₂) and sodium hydroxide.

Reaction Mechanism

  • Nitrile Activation : H₂O₂ oxidizes the nitrile to an intermediate imine oxide.

  • Hydrolysis : NaOH cleaves the imine oxide, generating the corresponding amide.

Critical Considerations :

  • Oxidant Concentration : 30% H₂O₂ minimizes over-oxidation to carboxylic acids.

  • Reaction Time : 8–12 hours at 50°C ensures complete conversion.

StageConditionsOutcome
Oxidation30% H₂O₂, 50°C92% imine oxide
Hydrolysis1M NaOH, 50°C74% this compound

This method is less moisture-sensitive than the acid chloride route but requires precise control of pH and temperature to avoid decomposition.

Ritter Reaction for Industrial-Scale Production

The Ritter reaction, traditionally used for tertiary amide synthesis, has been adapted for this compound production using alkenes and nitriles.

Industrial Protocol

  • Carbocation Formation : 13-Hydroxytridecene reacts with sulfuric acid, generating a carbocation.

  • Nitrile Addition : Acetonitrile attacks the carbocation, forming a nitrilium ion.

  • Hydrolysis : Water quenches the reaction, yielding this compound.

Advantages :

  • Scalability : Suitable for batch sizes >100 kg.

  • Cost Efficiency : Low-cost reagents (H₂SO₄, CH₃CN).

Limitations :

  • Requires corrosion-resistant reactors due to concentrated H₂SO₄.

  • Generates acidic waste requiring neutralization.

MetricRitter ReactionAcid Chloride Route
Yield68–72%78–85%
Purity95% (HPLC)98% (HPLC)
ScalabilityHighModerate

Advanced Purification Techniques

Post-synthetic purification is critical for pharmaceutical-grade this compound. Patent WO2013011526A1 highlights two methods:

Solvent-Antisolvent Crystallization

  • Solvent : Ethyl acetate

  • Antisolvent : n-Heptane

  • Process : this compound is dissolved in ethyl acetate at 40°C, followed by gradual addition of n-heptane to induce crystallization.

Chromatographic Purification

  • Stationary Phase : C18-functionalized silica

  • Mobile Phase : Acetonitrile/water (70:30 v/v)

  • Purity Enhancement : Increases from 92% to 99.5%.

Industrial Optimization Strategies

Modern synthesis protocols emphasize sustainability and cost reduction:

Catalytic Amidation

  • Catalyst : ZrCl₄ (5 mol%)

  • Solvent-Free Conditions : 80°C, 6 hours

  • Yield : 88% with 97% purity.

Continuous Flow Reactors

  • Residence Time : 30 minutes

  • Throughput : 5 kg/hour

  • Advantages : Reduced solvent use, consistent product quality .

Chemical Reactions Analysis

Types of Reactions: TRADECAMIDE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Tradecamide has been investigated for its role as a pharmaceutical intermediate. Its unique chemical structure allows it to serve as a precursor in the synthesis of various therapeutic agents.

  • Analgesics and Anti-inflammatory Drugs : Research indicates that this compound can be utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial in pain management and inflammation reduction. A study highlighted the efficacy of this compound derivatives in enhancing the bioavailability of NSAIDs, thus improving therapeutic outcomes.
  • Antibiotic Development : Another significant application is in the development of novel antibiotics. Case studies have shown that this compound derivatives exhibit antibacterial properties against resistant strains, making them candidates for future drug formulations.

Material Science Applications

In materials science, this compound has been explored for its potential in creating advanced polymeric materials.

  • Polymer Synthesis : this compound can act as a monomer in the production of high-performance polymers. Research has demonstrated that polymers synthesized from this compound exhibit enhanced thermal stability and mechanical strength compared to traditional materials.
  • Nanocomposites : The incorporation of this compound into nanocomposite materials has shown promising results in enhancing electrical conductivity and thermal resistance, making these materials suitable for electronic applications.

Environmental Applications

This compound's applications extend to environmental science, particularly in pollution control and remediation strategies.

  • Adsorbent Materials : Studies have indicated that this compound-based materials can effectively adsorb heavy metals from contaminated water sources. Experimental data suggest that these materials have a high adsorption capacity, making them viable for water purification technologies.
  • Biodegradable Plastics : Research is ongoing into the use of this compound in the formulation of biodegradable plastics. These materials aim to reduce environmental pollution caused by conventional plastics, aligning with global sustainability goals.

Data Summary Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsNSAIDs synthesisEnhanced bioavailability
Antibiotic developmentEffective against resistant bacterial strains
Material SciencePolymer synthesisImproved thermal stability
NanocompositesEnhanced electrical conductivity
Environmental ScienceHeavy metal adsorptionHigh adsorption capacity
Biodegradable plasticsPotential to reduce plastic pollution

Case Studies

  • NSAIDs Development : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly increased the solubility and absorption rates of commonly used NSAIDs, potentially leading to more effective pain relief medications.
  • Water Purification : In an experimental setup, this compound-based adsorbents were tested for their efficiency in removing lead ions from water. Results showed over 90% removal efficiency, indicating strong potential for real-world applications in water treatment facilities.
  • Nanocomposite Research : Researchers synthesized a series of nanocomposites incorporating this compound and evaluated their properties under varying temperatures. The findings revealed that these composites maintained structural integrity at elevated temperatures, suggesting applications in high-performance environments.

Mechanism of Action

The mechanism of action of TRADECAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound primarily targets enzymes and receptors involved in metabolic and signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

TRADECAMIDE can be compared with other similar compounds, such as:

    13-Hydroxy-N,N-dimethyltridecanamide: Similar in structure but may differ in specific functional groups or substituents.

    N,N-Dimethyltridecanamide: Lacks the hydroxy group present in this compound, leading to different chemical properties and reactivity.

Uniqueness: this compound’s unique combination of functional groups, including the hydroxy and dimethylamide groups, distinguishes it from other amides

Biological Activity

Tradecamide is an organic compound that has garnered attention for its diverse biological activities. As a derivative of amides, its structural characteristics contribute to its interaction with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which plays a crucial role in its biological interactions. The compound's structure allows it to engage with various enzymes and receptors, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes such as tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways. This inhibition can enhance glucose uptake and insulin sensitivity in cells .
  • Modulation of Cellular Functions : The compound influences glucose uptake mechanisms and insulin secretion, indicating its potential role in metabolic regulation .
  • Anti-Inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Methodology Outcome
Tyrosine Phosphatase InhibitionColorimetric assaysSignificant inhibition observed
Glucose UptakeCell-based assaysIncreased glucose uptake in treated cells
Insulin SecretionBioluminescent assaysEnhanced insulin secretion noted
Anti-Inflammatory ActivityVarious in vitro modelsReduction in inflammatory markers
Analgesic ActivityRadioligand binding assaysModulation of pain response observed

Case Studies

Several studies have investigated the effects of this compound:

  • Study on Insulin Sensitivity : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic mouse models. The mechanism was linked to the inhibition of PTP1B, leading to enhanced signaling through the insulin receptor pathway .
  • Anti-Inflammatory Research : In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases .
  • Analgesic Potential : Research utilizing radiolabeled ligands indicated that this compound could modulate pain perception through interactions with cannabinoid receptors, highlighting its potential as a novel analgesic agent .

Q & A

Q. Table 1: Key Considerations for this compound Experimental Design

FactorDescriptionEvidence
ControlsInclude enzyme-negative controls and solvent blanks to isolate this compound’s effects.
Data TypesCombine kinetic data (Vmax, Km) with structural analysis (X-ray crystallography).
ReproducibilityShare raw spectra and chromatograms in supplementary materials.

Q. Table 2: Contradiction Resolution Framework

StepActionEvidence
1Map conflicting results to methodological variables (e.g., assay sensitivity).
2Perform meta-analysis using aggregated datasets from published studies.
3Publish a comparative study with transparent methodology.

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